3-(3-m-Tolyl-ureido)-propionic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-2-4-9(7-8)13-11(16)12-6-5-10(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWNZKGDFWEIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588144 | |
| Record name | N-[(3-Methylphenyl)carbamoyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133115-50-1 | |
| Record name | N-[(3-Methylphenyl)carbamoyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Sample Preparation Techniques
Thorough and efficient sample preparation is a primary strategy to reduce matrix effects by removing interfering endogenous components from the biological sample prior to analysis. longdom.orgchromatographyonline.com The choice of technique depends on the physicochemical properties of the analyte and the nature of the biological matrix.
Protein Precipitation (PPT): This is a relatively simple and common method for removing proteins from plasma or serum samples. It involves the addition of an organic solvent, such as acetonitrile (B52724), or an acid to precipitate the proteins. While straightforward, PPT may not effectively remove other matrix components like phospholipids, which are known to cause significant ion suppression. chromatographyonline.comsigmaaldrich.com
Liquid-Liquid Extraction (LLE): LLE separates the analyte of interest from the sample matrix based on its differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. By carefully selecting the solvents and adjusting the pH, a high degree of sample cleanup can be achieved. For instance, a double LLE approach can be employed to first remove highly non-polar interferences with a non-polar solvent, followed by extraction of the target analyte with a more polar solvent. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can significantly reduce matrix effects. longdom.org It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte, which is then eluted with a small volume of solvent, leaving the interfering matrix components behind. The selection of the appropriate SPE sorbent and elution conditions is crucial for optimal recovery of the analyte and removal of interferences.
HybridSPE-Phospholipid Technology: This is a specialized technique that combines protein precipitation with the specific removal of phospholipids. The sample is first treated with a precipitation solvent, and the resulting supernatant is passed through a special SPE cartridge containing a zirconia-silica hybrid sorbent. The zirconia selectively binds to the phosphate (B84403) groups of the phospholipids, effectively removing them from the sample and reducing a major source of matrix effects. sigmaaldrich.com
Below is an interactive table comparing the general effectiveness of these sample preparation techniques in reducing matrix interferences.
| Sample Preparation Technique | Principle of Separation | Effectiveness in Removing Proteins | Effectiveness in Removing Phospholipids | Selectivity |
| Protein Precipitation (PPT) | Precipitation of macromolecules | High | Low | Low |
| Liquid-Liquid Extraction (LLE) | Differential solubility | High | Moderate to High | Moderate to High |
| Solid-Phase Extraction (SPE) | Adsorption and elution | High | High | High |
| HybridSPE-Phospholipid | Precipitation and selective phospholipid binding | High | Very High | Very High |
Chromatographic Optimization
Optimizing the liquid chromatography separation can play a pivotal role in mitigating matrix effects by separating the analyte of interest from co-eluting interfering compounds. longdom.org
Mobile Phase Modification: Adjusting the composition of the mobile phase, including the organic solvent, pH, and additives, can alter the retention times of both the analyte and matrix components, thereby improving their separation.
Gradient Elution: Employing a gradient elution profile, where the mobile phase composition is changed over the course of the chromatographic run, can enhance the separation of compounds with different polarities.
Column Selection: The choice of the stationary phase of the HPLC column is critical. Different column chemistries will exhibit varying selectivities towards the analyte and interfering compounds.
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems with sub-2 µm particle size columns can provide significantly higher chromatographic resolution and peak capacities compared to conventional HPLC, leading to better separation of the analyte from matrix components.
Use of Internal Standards
The use of an appropriate internal standard (IS) is a widely accepted strategy to compensate for matrix effects. longdom.orgchromatographyonline.com An ideal IS should have physicochemical properties very similar to the analyte and should be added to the sample at the earliest stage of the sample preparation process.
Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is considered the gold standard for quantitative bioanalysis. chromatographyonline.com This is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., deuterium, carbon-13, nitrogen-15). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute with it, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. chromatographyonline.com
The following table summarizes the key strategies for mitigating matrix effects in quantitative bioanalytical assays.
| Strategy Category | Specific Technique | Primary Goal |
| Sample Preparation | Protein Precipitation (PPT) | Removal of proteins |
| Liquid-Liquid Extraction (LLE) | Separation based on solubility | |
| Solid-Phase Extraction (SPE) | Selective retention and elution of the analyte | |
| HybridSPE-Phospholipid | Targeted removal of phospholipids | |
| Chromatographic Optimization | Mobile Phase Modification | Improve separation of analyte and interferences |
| Gradient Elution | Enhance separation of compounds with different polarities | |
| Column Selection | Utilize different selectivities of stationary phases | |
| UHPLC | Increase chromatographic resolution | |
| Internal Standardization | Stable Isotope-Labeled IS | Compensate for variability in ionization |
The successful validation of a quantitative bioanalytical assay for a compound like 3-(3-m-Tolyl-ureido)-propionic acid necessitates a thorough investigation and management of potential matrix effects. A combination of advanced sample preparation techniques, optimized chromatography, and the use of a stable isotope-labeled internal standard is generally required to ensure the reliability and accuracy of the obtained data.
Biological Activities and Pharmacological Investigations
Elucidation of Molecular Mechanisms of Action
Detailed research into the molecular mechanisms of 3-(3-m-Tolyl-ureido)-propionic acid is required to understand its potential therapeutic applications. However, current scientific literature lacks specific studies in this area.
Identification of Specific Molecular Targets and Binding Sites
There is no publicly available research identifying the specific molecular targets or binding sites of this compound. The initiation of any pharmacological cascade begins with the binding of a compound to a specific biological molecule, such as a receptor or enzyme. Without this foundational information, the subsequent effects of the compound cannot be predicted or understood.
Investigation of Interactions with Biological Macromolecules
Similarly, there is a lack of published studies investigating the interactions of this compound with biological macromolecules. Such studies, often employing techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, are essential for visualizing the precise interactions between a compound and its target, offering insights into the mechanism of action and paving the way for rational drug design.
Pharmacokinetics, Metabolism, and Bioanalytical Research
Absorption, Distribution, and Excretion (ADE) in Preclinical Research Models
Direct studies on the absorption, distribution, and excretion (ADE) of 3-(3-m-Tolyl-ureido)-propionic acid are not extensively available in the public domain. However, insights can be gleaned from preclinical research on structurally similar ureido-propionic acid derivatives.
For instance, studies on other propionic acid derivatives in rat models have demonstrated rapid absorption from the gastrointestinal tract following oral administration. nih.gov These compounds are often readily distributed into various tissues. nih.gov For example, a study on the novel diuretic PU-48, a ureido compound, in rats showed that it was rapidly and extensively distributed in various tissues, with the highest concentrations found in the stomach, small intestine, liver, and kidney. nih.gov The peak tissue concentrations were generally observed within 0.5 to 1 hour post-administration. nih.gov
Excretion patterns for such compounds can be varied. In the case of PU-48, the primary route of elimination was found to be through metabolism, with less than 2% of the parent drug excreted unchanged in urine, feces, and bile combined. nih.gov Similarly, research on [14C]propionylmaridomycin in rats indicated that excretion occurred mainly through the fecal route, which included unabsorbed drug and biliary excretion of the drug and its metabolites. nih.gov It is plausible that this compound follows a similar pattern of extensive metabolism leading to clearance.
Table 1: Inferred ADE Profile of this compound based on Related Compounds
| Pharmacokinetic Parameter | Inferred Characteristic | Basis from Analogous Compounds |
| Absorption | Likely rapid and extensive from the gastrointestinal tract. | Propionic acid derivatives are generally well-absorbed orally. pharmacy180.com |
| Distribution | Expected to be widely distributed to various tissues. | PU-48, a ureido compound, showed extensive tissue distribution in rats. nih.gov |
| Metabolism | Predicted to be the major route of elimination. | The low percentage of unchanged PU-48 excretion suggests extensive metabolism. nih.gov |
| Excretion | Primarily as metabolites, potentially via feces and urine. | Fecal excretion is a major route for some propionic acid derivatives and their metabolites. nih.gov |
Metabolic Pathways and Metabolite Identification of Related Compounds
The metabolic fate of a xenobiotic is typically governed by Phase I and Phase II enzymatic reactions, which aim to increase the compound's polarity to facilitate its excretion. wikipedia.org
Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. sigmaaldrich.comlongdom.org For a compound like this compound, several Phase I transformations are conceivable:
Oxidation: The tolyl (methylphenyl) group is a likely site for oxidation, where the methyl group can be hydroxylated to form a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid. The aromatic ring itself could also undergo hydroxylation. The hepatic cytochrome P450 (CYP) enzyme system is primarily responsible for such oxidative reactions. sigmaaldrich.com
Hydrolysis: The ureido linkage could potentially undergo hydrolysis, although this is generally a less common metabolic pathway for ureas compared to amides or esters. This would lead to the formation of m-toluidine (B57737) and 3-aminopropionic acid (β-alanine).
A study on a novel leucine (B10760876) ureido derivative demonstrated that it was metabolized to release its constituent components, suggesting that breakdown of the ureido structure can occur. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility. drughunter.com For this compound and its potential metabolites, the following conjugation pathways are highly relevant:
Glucuronidation: This is a major Phase II pathway for compounds containing carboxylic acid, hydroxyl, or amine functional groups. wikipedia.orgnih.gov The propionic acid moiety of the parent compound is a prime candidate for glucuronidation, forming an acyl glucuronide. If Phase I hydroxylation of the tolyl ring occurs, the resulting phenolic hydroxyl group would also be readily conjugated with glucuronic acid. wikipedia.org Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
Sulfation: This pathway is common for phenolic compounds and, to a lesser extent, alcohols and amines. nih.gov A hydroxylated metabolite of this compound could undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). jove.com
Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, such as glycine (B1666218) or glutamine. uomus.edu.iq This pathway involves the activation of the carboxylic acid to a coenzyme A (CoA) thioester, which then acylates the amino acid. uomus.edu.iq
Propionic acid derivatives, in general, are known to be metabolized in the liver through hydroxylation and glucuronide conjugation before being excreted in the urine and bile. pharmacy180.com
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Potential Site on Compound | Potential Metabolite |
| Phase I | Oxidation (Hydroxylation) | Methyl group on the tolyl ring | 3-(3-(Hydroxymethyl)phenyl-ureido)-propionic acid |
| Phase I | Oxidation (Hydroxylation) | Aromatic ring | 3-(3-m-Tolyl-4-hydroxy-ureido)-propionic acid |
| Phase I | Hydrolysis | Ureido linkage | m-Toluidine and 3-Aminopropionic acid |
| Phase II | Glucuronidation | Carboxylic acid group | This compound glucuronide |
| Phase II | Glucuronidation | Hydroxylated metabolite | Hydroxylated metabolite glucuronide conjugate |
| Phase II | Sulfation | Hydroxylated metabolite | Hydroxylated metabolite sulfate (B86663) conjugate |
| Phase II | Amino Acid Conjugation | Carboxylic acid group | Glycine or glutamine conjugate |
Advanced Bioanalytical Methodologies for Quantification in Biological Matrices
Accurate quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissues is fundamental to pharmacokinetic and metabolic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. biocompare.commdpi.com This technique allows for the simultaneous quantification of the parent drug and its various metabolites in a single analytical run. nih.gov High-performance liquid chromatography (HPLC) with ultraviolet (UV) or other detectors is also a robust and widely used technique, particularly when the analyte concentrations are sufficiently high. sielc.comresearchgate.net
For propionic acid derivatives, both LC-MS/MS and HPLC methods have been successfully developed and validated. For instance, an LC-MS/MS method was developed for the quantification of short-chain fatty acids, including propionic acid, in human plasma and urine, which involved a derivatization step to enhance sensitivity. nih.gov HPLC methods have also been established for the analysis of propionic acid and its derivatives. sielc.comsielc.comnih.gov
Effective sample preparation is critical to remove interfering endogenous components from biological matrices and to concentrate the analyte of interest before instrumental analysis. chromatographyonline.com Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to a plasma or serum sample to precipitate proteins. The resulting supernatant, containing the analyte, is then analyzed. chromatographyonline.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for cleaning up samples and can provide a concentration step. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge or plate to selectively adsorb the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. SPE can provide very clean extracts and high concentration factors. youtube.com
The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. chromatographyonline.com For a compound like this compound, a combination of these techniques might be employed to achieve optimal results for both the parent compound and its diverse range of potential metabolites.
Table 3: Bioanalytical Methods for the Analysis of this compound
| Methodology | Description | Applicability |
| LC-MS/MS | Highly sensitive and selective technique for quantifying molecules in complex mixtures. | Ideal for pharmacokinetic studies requiring low limits of quantification for the parent compound and its metabolites. |
| HPLC-UV | A robust and widely available chromatographic technique. | Suitable for quantification when analyte concentrations are expected to be in the higher ng/mL to µg/mL range. |
| Protein Precipitation | Simple and fast sample cleanup method for plasma and serum. | A common first-line approach for sample preparation in bioanalysis. |
| Liquid-Liquid Extraction | Effective for sample cleanup and analyte concentration based on solubility. | Useful for removing lipids and other interferences. |
| Solid-Phase Extraction | Highly selective sample preparation providing clean extracts. | Often used for challenging matrices or when very low detection limits are required. |
Strategies for Addressing Matrix Effects in Quantitative Bioanalytical Assays
The quantitative bioanalysis of small molecules like this compound in biological matrices is frequently accomplished using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique is favored for its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon known as the matrix effect, which can compromise the accuracy, precision, and sensitivity of the assay. chromatographyonline.comnih.gov Matrix effects are caused by co-eluting endogenous components of the biological sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. chromatographyonline.comlongdom.org Consequently, the implementation of effective strategies to mitigate matrix effects is a critical aspect of bioanalytical method development and validation. nih.gov
A multi-faceted approach is often necessary to minimize the impact of matrix effects. These strategies can be broadly categorized into three main areas: optimization of sample preparation, enhancement of chromatographic separation, and the use of appropriate internal standards.
Computational Studies and Molecular Modeling
Molecular Docking Analyses of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the potential biological targets of a compound and the nature of their interaction.
In a hypothetical study of 3-(3-m-Tolyl-ureido)-propionic acid, researchers would first identify potential protein targets based on the compound's structural similarity to known active molecules. For instance, its ureido and carboxylic acid moieties might suggest interactions with enzymes such as hydrolases or kinases. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank.
The docking process would then computationally place the 3D structure of this compound into the binding site of the target protein. A scoring function would calculate the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Table 1: Hypothetical Molecular Docking Data for this compound
This table illustrates the type of data that would be generated from a molecular docking study. The specific targets and binding affinities are for illustrative purposes only, as no such data has been published.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | -8.5 | Arg123, Asp245, Leu178 |
| Hypothetical Hydrolase B | -7.2 | Ser98, His210, Trp54 |
| Hypothetical Receptor C | -6.9 | Tyr330, Phe280, Asn150 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations track the movements of atoms in a molecular system over time, offering insights into the flexibility of the ligand and protein, and the stability of their complex.
An MD simulation for the this compound-protein complex would be initiated using the best-docked pose. The system would be solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of each atom would be calculated based on classical mechanics.
Analysis of the MD trajectory would reveal the conformational changes of both the ligand and the protein upon binding. Key metrics such as the root-mean-square deviation (RMSD) would be calculated to assess the stability of the complex over time. A stable RMSD value would indicate a persistent binding mode. Furthermore, MD simulations can provide a more refined calculation of binding free energy, corroborating the initial docking scores.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for designing new, more potent analogues.
To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors (e.g., physicochemical properties like logP, molecular weight, and topological indices) would be calculated.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a model that correlates these descriptors with the observed activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights
Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide a detailed understanding of a molecule's electronic structure and reactivity. Methods like Density Functional Theory (DFT) are commonly used for this purpose.
For this compound, QM calculations could determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. These insights are fundamental to understanding the molecule's intrinsic reactivity and its potential to interact with biological targets.
Table 2: Illustrative Quantum Mechanical Properties of this compound
This table shows the kind of data that would be produced from quantum mechanical calculations. The values are purely illustrative.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
In Silico Prediction of Pharmacokinetic Parameters and Potential Biological Interactions
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a potential therapeutic agent. In silico tools can predict these pharmacokinetic parameters, helping to identify potential liabilities early in the discovery process.
Various computational models and web-based platforms, such as SwissADME and pkCSM, would be used to predict the ADME profile of this compound. These predictions would be based on its structural features. Key parameters would include its predicted solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, the Lipinski's rule of five would be applied to assess its "drug-likeness."
Table 3: Predicted Pharmacokinetic Properties of this compound (Illustrative)
This table provides an example of the output from in silico ADME prediction tools. The data is hypothetical.
| Parameter | Predicted Value |
| Molecular Weight | 222.24 g/mol |
| LogP | 1.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Lipinski's Rule of Five | 0 violations |
| GI Absorption | High |
| BBB Permeability | Low |
| CYP2D6 Inhibitor | No |
Therapeutic Research Potential and Future Perspectives
Emerging Therapeutic Applications of Related Urea-Propionic Acid Derivatives
The urea (B33335) functional group is a cornerstone in medicinal chemistry, primarily due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govfrontiersin.org This interaction is crucial for eliciting specific biological responses. nih.gov When combined with a propionic acid group, the resulting scaffold holds potential for a range of therapeutic applications, most notably in oncology and inflammatory diseases.
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Beyond their anti-inflammatory effects, these compounds have demonstrated significant potential as anticancer agents. nih.gov The mechanism of their anticancer activity is still under investigation but is thought to extend beyond the inhibition of cyclooxygenase (COX) enzymes. nih.gov
Furthermore, urea-based compounds have been successfully developed as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. frontiersin.org The urea moiety in these inhibitors often acts as a key binding element within the kinase domain. nih.gov For instance, the diaryl urea structure is a feature of several approved kinase inhibitors used in cancer therapy, such as Sorafenib and Lenvatinib. frontiersin.orgnih.gov These drugs are known to be non-selective kinase inhibitors, targeting multiple pathways involved in tumor growth and proliferation. nih.gov
The combination of a urea group with a propionic acid-like structure can, therefore, be hypothesized to yield compounds with dual or synergistic activities, potentially acting as both anti-inflammatory and anti-proliferative agents. The tolyl group in 3-(3-m-Tolyl-ureido)-propionic acid can further influence its lipophilicity and binding interactions, potentially modulating its potency and selectivity.
Translational Research Challenges for the Development of Analogues
The journey of a promising compound from the laboratory to the clinic is fraught with challenges. For analogues of this compound, these hurdles are multifaceted and span the entire preclinical and clinical development process.
A primary challenge in translational research is the reliance on preclinical models that may not accurately predict human responses. nih.gov While animal models are invaluable for initial safety and efficacy assessments, their physiological differences can lead to discrepancies in drug metabolism and toxicity, resulting in a high attrition rate of drug candidates in human trials. nih.gov For urea-based compounds, issues such as poor water solubility can complicate formulation and delivery, impacting their bioavailability and therapeutic effect. frontiersin.org
Furthermore, the development of resistance to therapy is a significant obstacle, particularly in oncology. researchgate.net For kinase inhibitors, cancer cells can develop mutations in the target kinase, rendering the drug ineffective. nih.gov The development of analogues must therefore anticipate and address potential resistance mechanisms.
The cost and time associated with drug development are also major translational hurdles. The process from initial discovery to market approval can take over a decade and cost billions of dollars. mdpi.com For novel compounds like analogues of this compound, which may not have a well-established development pathway, these costs and timelines can be even more substantial.
Strategies for Enhancing Therapeutic Efficacy and Target Selectivity
To overcome the challenges of drug development, researchers employ various strategies to enhance the therapeutic efficacy and target selectivity of lead compounds. For analogues of this compound, these strategies could be pivotal in realizing their therapeutic potential.
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins allows for the rational design of more potent and selective inhibitors. researchgate.net By understanding the binding interactions between a compound and its target, medicinal chemists can make precise modifications to the chemical structure to improve its fit and affinity. For urea-containing kinase inhibitors, this approach has been instrumental in developing compounds that target specific conformations of the kinase active site, thereby increasing selectivity. nih.gov
Fragment-Based Drug Discovery: This approach involves screening small chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. This method can be more efficient than traditional high-throughput screening and can lead to compounds with better physicochemical properties.
Improving Physicochemical Properties: The urea functionality, while beneficial for target binding, can sometimes lead to poor solubility and other undesirable drug-like properties. nih.gov Strategies to address this include the introduction of solubilizing groups or the use of prodrug approaches, where a more soluble precursor is converted to the active drug in the body. Disrupting the planarity of urea derivatives through chemical modification has also been shown to enhance water solubility. d-nb.info
Combination Therapy: Combining a targeted therapy with other anticancer agents can enhance efficacy and overcome resistance. researchgate.net For example, a urea-propionic acid derivative could be used in combination with traditional chemotherapy or other targeted drugs to attack cancer cells through multiple mechanisms.
Future Research Directions and Innovative Drug Design Paradigms
The future of drug discovery for compounds like this compound and its analogues will likely be shaped by emerging technologies and innovative design paradigms.
Artificial Intelligence and Machine Learning: AI and machine learning are revolutionizing drug discovery by accelerating the identification of new drug targets, predicting the activity of compounds, and optimizing drug design. nih.gov These technologies can analyze vast datasets to identify patterns that may not be apparent to human researchers, leading to the design of more effective and safer drugs.
Targeted Protein Degradation: This innovative approach utilizes small molecules, known as PROTACs (Proteolysis-Targeting Chimeras), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A urea-propionic acid derivative could potentially be incorporated into a PROTAC to target a specific protein for degradation.
Personalized Medicine: As our understanding of the genetic basis of disease grows, so does the potential for personalized medicine. nih.gov In the future, drugs may be tailored to an individual's specific genetic makeup, leading to more effective treatments with fewer side effects. For analogues of this compound, identifying biomarkers that predict patient response could be a key area of future research.
Advanced Drug Delivery Systems: Nanotechnology offers new ways to deliver drugs to their target sites more effectively. nih.gov Encapsulating a drug within nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to diseased tissues, thereby enhancing its therapeutic index.
Q & A
Q. What are the recommended synthetic routes for 3-(3-m-Tolyl-ureido)-propionic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal (Pd/C) with H₂ gas has been used to reduce unsaturated intermediates in analogous compounds, achieving yields >80% under mild conditions (e.g., 25°C, 1 atm H₂) . Optimize stoichiometry of urea-forming agents (e.g., carbodiimides) to minimize side reactions. Characterization via HPLC (≥98% purity) and NMR (to confirm ureido linkage integrity) is critical .
Q. What analytical techniques are most reliable for characterizing structural features like the ureido group and aromatic substitution pattern?
- Methodological Answer :
- NMR : - and -NMR can resolve the m-tolyl group (e.g., meta-substitution patterns via coupling constants) and ureido NH protons (δ 5.5–6.5 ppm).
- FTIR : Confirm ureido C=O stretch (~1640–1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₄N₂O₃: 231.1028) .
Q. How does solubility in aqueous vs. organic solvents affect experimental design for biological assays?
- Methodological Answer : Propionic acid derivatives typically exhibit limited aqueous solubility. For in vitro studies, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS. For kinetic studies, use polar aprotic solvents (e.g., acetonitrile) with LC-MS compatibility . Pre-saturate buffers with the compound to avoid precipitation during long-term assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Conduct parallel studies:
- In vitro : Measure stability in liver microsomes (e.g., CYP450-mediated oxidation) .
- In vivo : Use isotopic labeling (e.g., -tagged compound) to track metabolite formation via autoradiography .
- Adjust dosing regimens based on half-life (e.g., QD vs. BID administration) to maintain therapeutic concentrations .
Q. What strategies optimize regioselectivity during ureido group formation to avoid byproducts?
- Methodological Answer :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct urea formation to the amine .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling while suppressing acylurea byproducts .
- Kinetic Control : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quench at 85% conversion to minimize side reactions .
Q. How do substituent variations (e.g., electron-donating vs. withdrawing groups on the aryl ring) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 3-(4-fluorophenyl)- vs. 3-(4-hydroxyphenyl)-propionic acid) show that electron-withdrawing groups enhance target binding (e.g., IC₅₀ reduced by 40% with -F vs. -OCH₃) but may reduce solubility. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. What are best practices for ensuring batch-to-batch consistency in large-scale synthesis for reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .
- Quality Control : Enforce strict specifications (e.g., ≤0.5% residual solvents via GC-MS, endotoxin levels <0.1 EU/mg for in vivo use) .
- Documentation : Use Lot Tracking Numbers (LTNs) to correlate synthetic conditions (e.g., temperature gradients, catalyst batches) with bioactivity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
